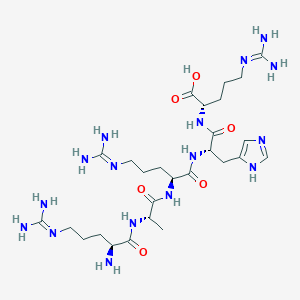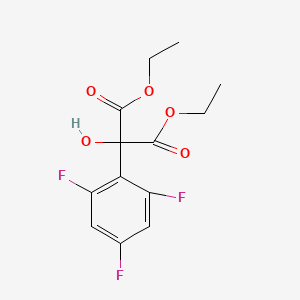
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)- is a chemical compound belonging to the benzopyran family This compound is characterized by the presence of an iodophenyl group attached to the dihydrobenzopyran structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)- typically involves the reaction of 3-iodophenylboronic acid with 4H-1-benzopyran-4-one under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)- involves its interaction with specific molecular targets and pathways. The iodophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Exhibits anti-inflammatory and antimicrobial activities.
Uniqueness
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(3-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
644973-68-2 |
|---|---|
分子式 |
C15H11IO2 |
分子量 |
350.15 g/mol |
IUPAC名 |
2-(3-iodophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11IO2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15H,9H2 |
InChIキー |
FVHRLKUCTHAPKV-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
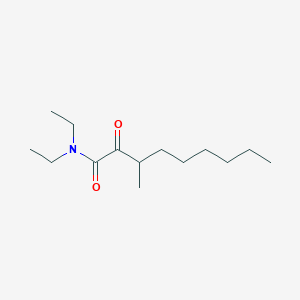
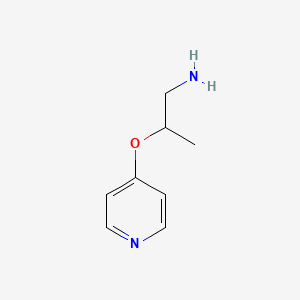
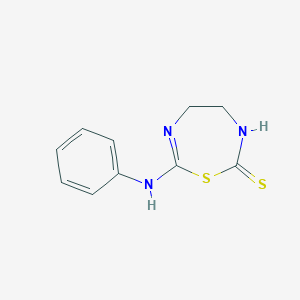
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)
![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
![(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione](/img/structure/B12602838.png)
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
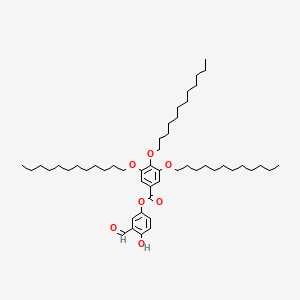
![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
